molecular formula C25H26N2O3S B185588 N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide CAS No. 6049-75-8

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide

Numéro de catalogue B185588
Numéro CAS: 6049-75-8
Poids moléculaire: 434.6 g/mol
Clé InChI: IXHLUMUDVPSYSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The drug has shown remarkable efficacy in patients with NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs.

Mécanisme D'action

AZD9291 selectively targets mutant forms of the N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide that are commonly found in NSCLC. The drug irreversibly binds to the mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide, inhibiting its activity and preventing cancer cell growth. AZD9291 has been shown to be highly selective for mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide and has minimal activity against wild-type N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide.
Biochemical and Physiological Effects
AZD9291 has been shown to have a favorable safety profile in clinical studies. The drug is well-tolerated and has minimal side effects compared to other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs. AZD9291 has also been shown to have a longer half-life than other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs, which allows for less frequent dosing.

Avantages Et Limitations Des Expériences En Laboratoire

AZD9291 has several advantages for lab experiments. The drug has a highly selective mechanism of action, which allows for specific targeting of mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide. AZD9291 also has a longer half-life than other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs, which allows for less frequent dosing. However, the complex synthesis of AZD9291 can make it difficult to obtain and use in lab experiments.

Orientations Futures

There are several future directions for the development of AZD9291. One potential direction is the combination of AZD9291 with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Another direction is the development of AZD9291 for the treatment of other types of cancer that harbor mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide. Additionally, there is a need for further research to optimize the dosing and administration of AZD9291 to maximize its therapeutic potential.

Méthodes De Synthèse

AZD9291 is synthesized using a multi-step process that involves the coupling of a sulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate is then coupled with a substituted biphenyl carboxylic acid to form the final product. The synthesis of AZD9291 is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

AZD9291 has been extensively studied in preclinical and clinical studies for the treatment of NSCLC. The drug has shown significant efficacy in patients with NSCLC who have developed resistance to first-generation and second-generation N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs. AZD9291 has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy.

Propriétés

Numéro CAS

6049-75-8

Nom du produit

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide

Formule moléculaire

C25H26N2O3S

Poids moléculaire

434.6 g/mol

Nom IUPAC

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c28-25(22-12-10-21(11-13-22)20-8-4-3-5-9-20)26-23-14-16-24(17-15-23)31(29,30)27-18-6-1-2-7-19-27/h3-5,8-17H,1-2,6-7,18-19H2,(H,26,28)

Clé InChI

IXHLUMUDVPSYSE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

SMILES canonique

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.